N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic small molecule featuring:
- Indole core: A 5-methoxy-substituted indole ring, a heterocyclic structure known for its role in bioactive compounds (e.g., NSAIDs like indomethacin) .
- Acetamide linker: Connects the indole moiety to a substituted phenyl group.
- Phenyl substituents: A 2-chloro-5-(trifluoromethyl)phenyl group, providing steric bulk and electron-withdrawing properties.
This compound’s design likely targets cyclooxygenase (COX) enzymes, similar to indomethacin derivatives, but structural modifications aim to enhance selectivity and metabolic stability .
Properties
Molecular Formula |
C18H14ClF3N2O2 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-26-13-3-5-16-11(8-13)6-7-24(16)10-17(25)23-15-9-12(18(20,21)22)2-4-14(15)19/h2-9H,10H2,1H3,(H,23,25) |
InChI Key |
CQFMYBCKAYNBBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 5-methoxyindole in the presence of a suitable acylating agent . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Acetamides with COX Inhibitory Activity
a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide
- Structure : Shares the 5-methoxyindole core but includes a phenethyl amide and 4-chlorobenzoyl group.
- Activity : Selective COX-2 inhibitor (IC₅₀ = 0.1 µM) with reduced gastrointestinal toxicity compared to indomethacin. However, it exhibits poor metabolic stability due to oxidation of the phenethyl group .
- Comparison : The trifluoromethyl group in the target compound may improve metabolic stability by reducing cytochrome P450-mediated oxidation .
b) CF₃-Indomethacin (2-(1-(4-chlorobenzoyl)-5-methoxy-2′-trifluoromethyl-1H-indol-3-yl)-ethanoic acid)
- Structure : Replaces the 2′-methyl group in indomethacin with trifluoromethyl.
- Activity : 10-fold greater COX-1/COX-2 inhibition potency than indomethacin, attributed to enhanced electron-withdrawing effects of CF₃ .
- Comparison : The target compound’s acetamide linkage (vs. carboxylic acid in CF₃-indomethacin) may reduce ulcerogenicity while retaining COX affinity.
Substituted Phenyl Acetamides with Heterocyclic Moieties
a) N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Structure : Features a triazole-sulfanyl group instead of indole.
- Activity: No explicit data, but triazole moieties often enhance pharmacokinetic properties (e.g., solubility, metabolic resistance) .
- Comparison : The target compound’s indole core may offer stronger π-π stacking interactions in enzyme binding compared to triazole .
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Structure : Benzothiazole core with dual trifluoromethyl groups.
- Activity: Benzothiazoles are associated with anticancer and antimicrobial properties.
- Comparison : The target compound’s indole moiety may provide better COX isoform selectivity than benzothiazole-based analogs.
Insecticide-Related Acetamides
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Pyrazole core with cyano and chloro substituents.
- Activity : Intermediate in synthesizing fipronil-like insecticides, targeting GABA receptors .
- Comparison : While both compounds have acetamide linkers, the target compound’s indole and phenyl substituents suggest a divergent mechanism (COX vs. neuronal ion channels).
Structural and Functional Analysis Table
Key Research Findings
- Electron-Withdrawing Groups : The 2-chloro-5-trifluoromethylphenyl group in the target compound enhances binding to hydrophobic pockets in COX-2, similar to CF₃ substitutions in indomethacin analogs .
- Metabolic Stability : Fluorinated groups (e.g., CF₃) reduce oxidative metabolism, as shown in studies where fluorophenyl analogs of indomethacin amides exhibited longer half-lives .
- Selectivity : Indole-based acetamides with bulky substituents (e.g., trifluoromethyl) show improved COX-2 selectivity over COX-1, reducing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
